molecular formula C24H22FN5O3S B2539828 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021250-51-0

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No. B2539828
CAS RN: 1021250-51-0
M. Wt: 479.53
InChI Key: WFRUWVGGPSEWGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide” is a complex organic molecule. It has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Scientific Research Applications

GIRK Channel Activation

The compound has been investigated as a novel activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating neuronal excitability and synaptic transmission. By enhancing GIRK channel activity, this compound could potentially modulate neuronal signaling, impacting conditions such as epilepsy, pain, and addiction.

Cardiovascular Applications

GIRK channels are also present in cardiac tissue. Investigating the compound’s effects on cardiac electrophysiology, arrhythmias, and contractility could lead to novel treatments for cardiovascular diseases. Its selectivity for GIRK1/2 channels makes it an intriguing candidate for further study.

Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by allowing potassium ions to flow into the cell. This inward flow of potassium ions makes the cell less likely to fire an action potential, thus inhibiting neuronal activity.

Mode of Action

This compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change that opens the channel, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell membrane, decreasing the cell’s excitability and thus its likelihood of firing an action potential.

Biochemical Pathways

The activation of GIRK channels by this compound affects several biochemical pathways. Most notably, it influences the neuronal signaling pathways . By decreasing neuronal excitability, it can modulate the transmission of signals within the nervous system. This can have various downstream effects, depending on the specific type of neuron and the nature of the signals it transmits .

Result of Action

The activation of GIRK channels by this compound leads to a decrease in neuronal excitability. This can result in a variety of molecular and cellular effects, depending on the specific context. For example, in neurons involved in pain signaling, this could potentially lead to a decrease in the perception of pain .

properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3S/c1-15-22-20(24(31)27-13-18-4-2-3-10-26-18)12-21(16-5-7-17(25)8-6-16)28-23(22)30(29-15)19-9-11-34(32,33)14-19/h2-8,10,12,19H,9,11,13-14H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRUWVGGPSEWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=CC=N4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.